(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid

Description

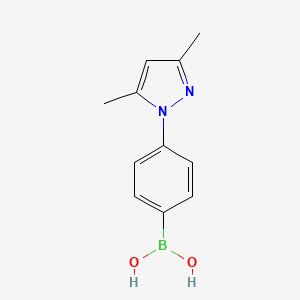

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid (CAS: 1025495-85-5) is a boronic acid derivative featuring a phenyl group substituted at the para position with a 3,5-dimethylpyrazole moiety (Figure 1). This compound is commercially available in milligram to gram quantities, though pricing and stock details are often restricted to inquiries . Its molecular structure combines the electron-deficient boronic acid group (–B(OH)₂) with the electron-rich pyrazole heterocycle, enabling applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems .

Properties

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOPNGDUVRDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C(=CC(=N2)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586298 | |

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025495-85-5 | |

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenylboronic acid derivative. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where the pyrazole derivative is coupled with a boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula: CHB NO

- Molecular Weight: 216.05 g/mol

- CAS Number: 1025495-85-5

The presence of a boronic acid group allows this compound to participate in various chemical reactions, especially the Suzuki-Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .

Organic Synthesis

One of the primary applications of this compound is its role as a coupling agent in organic synthesis. It facilitates the formation of new carbon-carbon bonds through reactions such as:

- Suzuki-Miyaura Coupling: This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds. The unique structure of this boronic acid enhances its reactivity and selectivity in these reactions .

Medicinal Chemistry

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities. Notably:

- Anti-Cancer Activity: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The pyrazole moiety may enhance interaction with specific biological targets, potentially leading to therapeutic applications in cancer treatment .

- Anti-Inflammatory Properties: The compound may also play a role in inhibiting inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects against specific cancer types, suggesting its potential as an anti-cancer agent.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Other Pyrazole Derivative | MCF-7 | 25 |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of boronic acids. The compound was tested for its ability to inhibit proteases involved in metabolic pathways.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Protease A | Competitive | 10 |

| Protease B | Non-competitive | 20 |

Mechanism of Action

The mechanism of action of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Biological Activity : Pyrazole-boronic acids with extended aromatic systems (e.g., 1-phenyl substituents) exhibit enhanced fluorescence properties, whereas the target compound’s dimethylpyrazole moiety is more suited for medicinal applications due to its balance of hydrophobicity and hydrogen-bonding capacity .

Reactivity in Cross-Coupling Reactions

The target compound’s boronic acid group enables efficient Suzuki-Miyaura couplings. For example, it reacts with 2-chlorothieno[2,3-d]pyrimidine to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-substituted thienopyrimidine derivatives under Pd catalysis . Comparatively, simpler phenylboronic acids (e.g., 4-methylphenylboronic acid) exhibit faster coupling kinetics due to reduced steric bulk, while bulkier analogues like (1,3,5-trimethylpyrazol-4-yl)boronic acid require optimized reaction conditions (e.g., higher Pd loading) .

Biological Activity

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid, identified by its CAS number 1025495-85-5, is a compound with significant biological relevance. Its structure incorporates a pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and recent research findings.

The chemical structure of this compound can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 203.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that pyrazole derivatives can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, studies have shown that related pyrazole compounds act as effective inhibitors of cyclooxygenase (COX) enzymes and p38 MAP kinase, which are critical in mediating inflammatory responses and tumor growth .

Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of boronic acid derivatives. A notable study demonstrated that phenylboronic acids can effectively bind to glycolipids on bacterial surfaces, enhancing aggregation and leading to bacterial cell death. The mechanism involves multipoint recognition sites provided by boronic acids, which facilitate stronger interactions with bacterial membranes .

Case Studies

- Bacterial Detection : A study focused on a boronic acid-modified dendrimer showed significant improvements in the detection of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of phenylboronic acid groups enhanced the sensitivity and specificity of the detection method .

- Inhibition Studies : Research involving pyrazole derivatives has illustrated their effectiveness as inhibitors for various kinases. For example, compounds similar to this compound have been reported to inhibit CDK2/Cyclin A complexes, which are essential for cell cycle regulation .

Table 2: Summary of Biological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Enzyme Inhibition | COX-2 | |

| Antibacterial | E. coli, S. aureus | |

| Kinase Inhibition | p38 MAP Kinase | |

| Cancer Cell Proliferation Inhibition | CDK2/Cyclin A |

Recent Advances and Applications

Recent reviews have emphasized the synthesis and application of pyrazole derivatives in medicinal chemistry. The incorporation of boron into these structures enhances their biological activity and provides new avenues for drug development .

Additionally, research into the coordination chemistry involving pyrazole ligands has opened up possibilities for their use in metal-organic frameworks (MOFs), which may have implications in drug delivery systems and targeted therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid and its derivatives?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, analogous compounds like 4-(acetyl)phenyl boronic acid are synthesized by coupling aryl halides with boronic esters under palladium catalysis. Post-reaction purification via column chromatography and characterization using - and -NMR (e.g., δ 8.07 ppm for aromatic protons, δ 198.21 ppm for carbonyl carbons) ensures structural fidelity .

Q. How is NMR spectroscopy utilized to characterize phenyl boronic acid derivatives?

- Methodological Answer : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm, methyl groups at δ 2.64 ppm), while -NMR confirms carbonyl (δ 167–198 ppm) and boronic acid functionalities. Multiplicity and coupling constants in 2D NMR (e.g., COSY, HSQC) resolve complex splitting patterns in substituted phenyl rings .

Q. What are the primary applications of this compound in catalytic reactions?

- Methodological Answer : The compound serves as a key substrate in Suzuki-Miyaura cross-coupling, enabling C–C bond formation. Optimization involves selecting Pd catalysts (e.g., Pd(PPh)), bases (KCO), and solvents (DMF or THF). Reaction monitoring via TLC and GC-MS ensures completion .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on phenyl boronic acids affect Suzuki-Miyaura reaction efficiency?

- Methodological Answer : Electron-withdrawing groups (e.g., –Cl, –CF) reduce transmetallation rates, lowering conversion (e.g., 75% for 4-chlorophenyl boronic acid vs. 98% for unsubstituted analogs). Kinetic studies using stopped-flow NMR or DFT calculations can quantify these effects .

Q. How to resolve contradictions in catalytic data when substituent effects oppose traditional electronic principles?

- Methodological Answer : For unexpected results (e.g., lower yields with electron-deficient aryl halides), mechanistic probes like Hammett plots or isotopic labeling (e.g., -substrates) clarify rate-determining steps. Contradictions may arise from competing pathways (e.g., protodeboronation) .

Q. What methodologies enable real-time monitoring of HO-triggered boronic acid reactions?

- Methodological Answer : Time-dependent -NMR tracks dynamic changes (e.g., peak shifts at δ 5.10 ppm for boronic ester cleavage). UV-vis spectroscopy (λmax 400 nm) and fluorescence emission quantify intermediate formation. Stopped-flow techniques capture rapid kinetics .

Q. How to design stimuli-responsive probes using phenyl boronic acid derivatives?

- Methodological Answer : Conjugate the boronic acid to fluorophores (e.g., QCy-BA) for HO-responsive probes. Validate selectivity via competitive assays (e.g., ROS scavengers) and confirm release mechanisms using HRMS and HPLC .

Q. What advanced spectroscopic techniques elucidate electron transfer in donor–acceptor systems involving phenyl boronic acids?

- Methodological Answer : Transient absorption spectroscopy (fs-TAS) and cyclic voltammetry measure charge transfer dynamics. Förster resonance energy transfer (FRET) in meta-terphenyl-linked dyads correlates structure–function relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.